2-Bromo-3-hydroxybenzaldehyde
Overview
Description
2-Bromo-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5BrO2 and its molecular weight is 201.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Bromo-3-hydroxybenzaldehyde has been identified in the bromination of 3-hydroxybenzaldehyde, where it is converted into other complex molecules like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, as supported by X-ray crystallographic analysis (Otterlo et al., 2004).
Analytical Methods
- Gas chromatography has been employed for the separation and determination of bromo-hydroxybenzaldehydes, demonstrating the potential for simple, fast, accurate, and precise analysis of these compounds (Shi Jie, 2000).
Environmental and Material Science
- In environmental science, bromo-hydroxybenzaldehydes have been used as modifiers in octadecyl silica disks for preconcentration of trace amounts of copper(II) ions in water samples. This application is valuable for the extraction, recovery, and detection of copper in various samples (Fathi & Yaftian, 2009).
Pharmaceutical and Biological Research
- In the field of pharmaceutical research, derivatives of bromo-hydroxybenzaldehydes, such as 5-Bromo-2-hydroxybenzaldehyde, have been used to synthesize benzofuran derivatives, indicating potential medicinal applications (Bossio et al., 1991).
Materials Chemistry
- Bromo-hydroxybenzaldehydes have been studied in the context of materials chemistry, particularly in the development of silanes and silane-based compounds. These studies are essential for understanding the reactions and potential applications of these compounds in various industrial processes (Velzen, 1984).
Safety and Hazards
Future Directions
2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 2-bromo-3-hydroxybenzaldehyde, typically react via an sn1 pathway .
Mode of Action
This compound, as a benzylic halide, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . This means that the compound interacts with its targets by donating a bromine atom, which can then be replaced by other groups in subsequent reactions .
Biochemical Pathways
The compound’s ability to undergo nucleophilic substitution reactions suggests that it could potentially influence a variety of biochemical pathways, depending on the specific context and conditions .
Result of Action
Given its chemical structure and reactivity, it’s plausible that the compound could influence a variety of cellular processes through its interactions with different molecular targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used only in a well-ventilated area to avoid inhalation . Moreover, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Properties
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196081-71-7 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the formation of 2-bromo-3-hydroxybenzaldehyde as described in the research?
A1: The research highlights an unexpected outcome during the bromination of 3-hydroxybenzaldehyde. While the intended product might have been different, the reaction yielded this compound instead [, ]. This unexpected result is crucial for synthetic chemists as it reveals a previously unknown reaction pathway and highlights the potential for unexpected outcomes in seemingly straightforward reactions.
Q2: Can you elaborate on the reaction conditions or other factors that might have led to this unexpected outcome?
A2: Unfortunately, the provided abstracts lack specific details about the reaction conditions and other influencing factors. A deeper understanding of why this compound formed instead of the intended product would require access to the full research articles [, ]. This information could shed light on the regioselectivity of the bromination reaction and the potential influence of the aldehyde group on the reactivity of the aromatic ring.
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